![molecular formula C16H18F3N3O5S B2588087 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-27-4](/img/structure/B2588087.png)
3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C16H18F3N3O5S and its molecular weight is 421.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound belonging to the class of triazaspiro compounds. Its unique spirocyclic structure, which incorporates nitrogen atoms, has attracted attention in medicinal chemistry for potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound features a spirocyclic arrangement with three nitrogen atoms and a sulfonyl group, which significantly influences its chemical behavior and potential biological interactions. The trifluoromethoxy substituent is also notable for its impact on the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazaspiro Framework : This involves the reaction of appropriate starting materials that include trifluoromethoxy-substituted phenyl groups.
- Introduction of Functional Groups : The sulfonyl group is introduced through sulfonation reactions.
Enzyme Inhibition
Similar compounds have demonstrated significant enzyme inhibition capabilities. For example, studies have shown that related triazaspiro compounds can inhibit enzymes linked to cellular signaling pathways and metabolic processes . The presence of the sulfonyl group may enhance these inhibitory effects by increasing the compound's affinity for target enzymes.
Antimicrobial Activity
While direct studies on the antimicrobial properties of this specific compound are sparse, related compounds have exhibited antimicrobial activities against various pathogens. The disk diffusion method has been employed in studies to evaluate the antimicrobial efficacy of similar structures against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the critical steps and conditions for synthesizing 3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the spirocyclic core and alkylation of the triazaspiro nitrogen. Key steps include:
- Sulfonylation : Reacting the spirocyclic intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Ethylation : Introducing the ethyl group via nucleophilic substitution or reductive amination, requiring precise temperature control (0–25°C) and anhydrous solvents .
- Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization to achieve >95% purity .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolves spirocyclic conformation and sulfonyl group orientation; critical for confirming stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : ¹H/¹³C NMR identifies ethyl and trifluoromethoxy substituents, while 2D experiments (COSY, HSQC) verify connectivity .
- Mass spectrometry (HRMS) : Validates molecular formula and detects synthetic by-products .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based or radiometric assays; compare IC₅₀ values with structurally similar triazaspiro compounds (e.g., 8-(3-chlorophenyl)sulfonyl analogs) .
- Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay, with dose ranges of 1–100 µM .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace trifluoromethoxy with methylsulfonyl or halogens) and assess changes in potency .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or PDE inhibitors .
- In vitro/in vivo correlation : Compare SAR trends with pharmacokinetic data (e.g., logP, metabolic stability) .
Q. How can contradictory bioassay results (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Meta-analysis : Compare data with structurally related compounds (e.g., 8-((2-fluorophenyl)sulfonyl) derivatives) to identify trends in substituent effects .
- Orthogonal validation : Confirm activity using alternative assays (e.g., Western blot for target phosphorylation) .
Q. What strategies mitigate formulation challenges arising from its physicochemical properties?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (PEG-400, DMSO) or cyclodextrin complexes, guided by Hansen solubility parameters .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., sulfonyl hydrolysis) .
- Nanoparticle encapsulation : Employ PLGA or lipid nanoparticles to improve bioavailability in preclinical models .
Q. How can molecular dynamics (MD) simulations elucidate its mechanism of action?
- Methodological Answer :
- Trajectory analysis : Simulate binding to target proteins (e.g., 100 ns simulations in GROMACS) to assess conformational stability and key residue interactions .
- Free-energy calculations : Use MM-PBSA to quantify binding energy contributions from the trifluoromethoxy and ethyl groups .
- Comparison with analogs : Overlay MD results with similar compounds to identify critical structural motifs .
Q. What synthetic routes minimize by-products during spirocyclic core formation?
- Methodological Answer :
- Catalyst optimization : Use Pd/C or Ni catalysts for cyclization steps to reduce dimerization by-products .
- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 16 h) to prevent decomposition .
- In situ monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How does crystallographic data inform its conformational flexibility in solution?
- Methodological Answer :
- Torsion angle analysis : Compare X-ray-derived dihedral angles with NMR NOE data to assess spirocyclic ring puckering .
- Temperature-dependent crystallography : Resolve thermal motion of the ethyl group and sulfonyl moiety to predict stability in biological matrices .
- Density functional theory (DFT) : Calculate energy barriers for ring inversion and correlate with bioactivity .
Propiedades
IUPAC Name |
3-ethyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O5S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)28(25,26)12-5-3-11(4-6-12)27-16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQJYVLOLYMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.